![molecular formula C21H23N3O3S B2919091 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-38-5](/img/structure/B2919091.png)
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intricate organic molecule that finds its significance in various chemical and biological applications. This compound features a pyrimido[4,5-b]quinoline core, a structural motif known for its biological activities and synthetic versatility. The compound’s unique structural elements, including the ethylthio group, hydroxyphenyl group, and tetrahydropyrimido-quinoline system, contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep organic synthesis. A common route starts with the formation of the quinoline core, followed by stepwise functional group modifications:
Formation of the Quinoline Core: : Starting from readily available anilines and carbonyl compounds, the formation of the quinoline core can be achieved through a Povarov reaction or Friedländer synthesis.
Introduction of the Pyrimido Group: : The core structure is modified by introducing the pyrimido group via cyclocondensation reactions.
Functional Group Installations: : The ethylthio and hydroxyphenyl groups are introduced using standard functional group interconversions and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Large-scale syntheses might employ flow chemistry techniques and catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethylthio group to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline core or other reducible functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.
Reduction: : Using hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Using halogens (Cl, Br) or strong nucleophiles under anhydrous conditions.
Major Products
The major products from these reactions would depend on the specific functional groups targeted but may include various quinoline derivatives with modified electronic properties and enhanced biological activity.
Scientific Research Applications
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found applications across several fields:
Chemistry: : Utilized as a precursor for synthesizing complex heterocyclic systems and studying reaction mechanisms.
Biology: : Employed in probing biochemical pathways and enzyme interactions due to its reactive moieties.
Medicine: : Investigated for its potential as an antimicrobial, anticancer, or neuroactive agent.
Industry: : Utilized in developing advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets: : Could include enzymes, receptors, and DNA. The hydroxyphenyl group, for instance, may form hydrogen bonds with active sites, while the ethylthio group might engage in hydrophobic interactions.
Pathways Involved: : The quinoline core can intercalate with DNA or inhibit topoisomerases, affecting cellular replication and transcription processes.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, such as:
2-(methylthio)-5-(4-hydroxyphenyl)-quinoline derivatives: : Display similar reactivity and biological activities.
8,8-dimethyl-quinoline-4,6-diones: : These lack the pyrimido ring but have comparable electronic properties.
Tetrahydropyrimido[4,5-b]quinoline analogues: : With variations in substituents, offering insights into structure-activity relationships.
This compound’s uniqueness lies in the combination of its functional groups, which collectively enhance its chemical versatility and biological activity, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHJZZKNSWIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
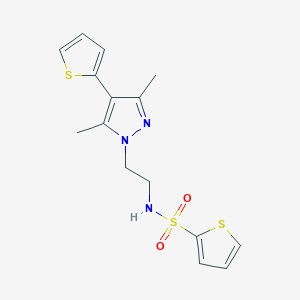
![3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919009.png)
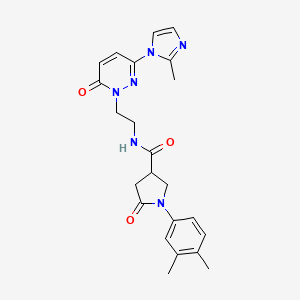
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2919013.png)
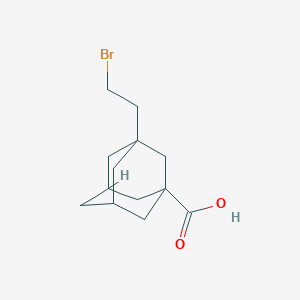
![1-(3,4-dimethylphenyl)-4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrrolidin-2-one](/img/structure/B2919017.png)
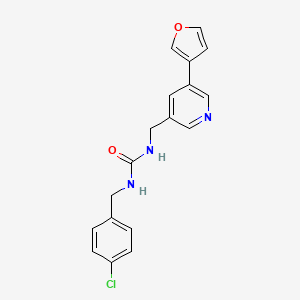
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)
![1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one](/img/structure/B2919020.png)
![1-chlorospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2919022.png)
![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)
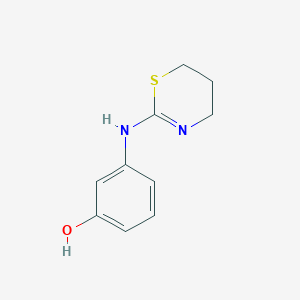
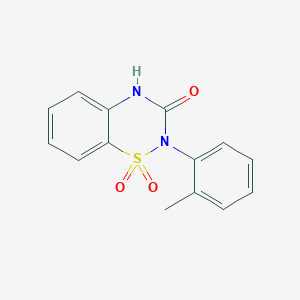
![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)
